Ridaifen-B
Overview
Description
Synthesis Analysis
The synthesis of RID-B involves the use of tamoxifen as a base. The structural activity correlation of RID-B was examined, revealing that there was activity even without one of the phenyl groups (Ar3) in RID-B. It was found that two pyrrolidine side chains peculiar to RID-B are related to the action .Molecular Structure Analysis
The molecular formula of RID-B is C34H42N2O2 . The structure of RID-B is unique, with two pyrrolidine side chains being peculiar to RID-B .Chemical Reactions Analysis
RID-B induces cell death at a lower concentration than TAM, causing ER-independent apoptosis and autophagy . It has been found that analogs with shorter alkyl side chains induced autophagy, but analogs with certain lengths of alkyl side chains induced apoptosis .Scientific Research Applications
Ridaifen-B in Cancer Research
Ridaifen-B (RID-B), a tamoxifen derivative, has been extensively studied for its potential in cancer treatment. Notably, RID-B shows potent anti-proliferative effects on various cancer cells, including breast tumors. Studies have indicated that RID-B can inhibit the growth of estrogen receptor (ER)-positive human cancer cells. Interestingly, it also exhibits higher potency than tamoxifen in some ER-negative cells, suggesting an ER-independent mechanism of action. For example, it has been identified that RID-B binds to Grb10 interacting GYF protein 2 (GIGYF2), which is involved in decreasing Akt phosphorylation levels in cells, indicating a possible pathway for its anti-cancer effects (Tsukuda et al., 2013).
Another study explored the structural activity correlation of RID-B, revealing that its pyrrolidine side chains are crucial for its action. This study found that RID-B induces ER-independent apoptosis and autophagy in cancer cells, suggesting a unique target different from ER. It was observed that analogs with specific alkyl side chains induced autophagy or apoptosis, highlighting the compound's complex mode of action (Iwasawa et al., 2019).
RID-B's Effect on Hepatoma Cells
RID-B's effectiveness extends to hepatoma cells, where it exhibits a dose-dependent inhibition of cell growth. It activates caspase-3 and induces apoptosis via direct DNA binding, leading to DNA fragmentation in hepatoma cells. This effect is specific to cancer cells, as RID-B does not inhibit the growth of normal primary rat hepatocytes at similar concentrations (Hasegawa et al., 2018).
RID-B's Action on Cellular Factors
Ridaifen-G (RID-G), another tamoxifen analog, demonstrates how these compounds might have broad-reaching effects on multiple cellular factors. Though not directly RID-B, this study on RID-G offers insights into the family of compounds. RID-G was shown to potentially interact with calmodulin (CaM), heterogeneous nuclear ribonucleoproteins A2/B1 (hnRNP A2/B1), and zinc finger protein 638 (ZNF638), suggesting a complex network of interactions that contribute to its growth inhibitory activity (Ikeda et al., 2015).
Safety And Hazards
Precautions for safe handling of RID-B include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. It should only be used in areas with appropriate exhaust ventilation . RID-B should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .
Future Directions
The future directions of RID-B research could involve further exploration of its unique target, which is different from ER . The combination of an autophagy inhibitor and anticancer-drug can be effective for cancer treatment . Further studies are needed to clarify the relationship between autophagy, apoptosis, and the chemical structure of RID-B .
properties
IUPAC Name |
1-[2-[4-[2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]but-1-enyl]phenoxy]ethyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O2/c1-2-33(28-10-4-3-5-11-28)34(29-12-16-31(17-13-29)37-26-24-35-20-6-7-21-35)30-14-18-32(19-15-30)38-27-25-36-22-8-9-23-36/h3-5,10-19H,2,6-9,20-27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWCGJGUHJSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468369 | |
Record name | Ridaifen-B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ridaifen-B | |
CAS RN |
886465-70-9 | |
Record name | Ridaifen-B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ridaifen-B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.